5-Isopentylpyridin-2-amine

Overview

Description

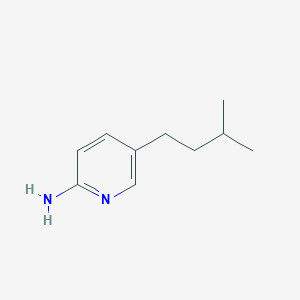

5-Isopentylpyridin-2-amine is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, characterized by a six-membered ring with one nitrogen atom. This compound, specifically, has an isopentyl group attached to the fifth position of the pyridine ring and an amine group at the second position.

Synthetic Routes and Reaction Conditions:

Chichibabin Synthesis: One common method for synthesizing pyridine derivatives is the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

Reduction of Pyridine Derivatives: Another approach is the reduction of pyridine derivatives, such as 5-isopentylpyridine-2-carboxylate, using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be synthesized through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form pyridine-N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

Pyridine-N-oxide derivatives: from oxidation reactions.

Amine derivatives: from reduction reactions.

Substituted pyridines: from electrophilic substitution reactions.

Scientific Research Applications

5-Isopentylpyridin-2-amine has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used as a ligand in biological studies to investigate protein interactions.

Medicine: It has potential anti-inflammatory and analgesic properties, making it a candidate for drug development.

Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-Isopentylpyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

Pyridine: The parent compound with similar structure but lacking the isopentyl and amine groups.

N-Methylpyridin-2-amine: A pyridine derivative with a methyl group instead of an isopentyl group.

3-Isopentylpyridin-2-amine: A structural isomer with the isopentyl group at the third position.

Uniqueness: 5-Isopentylpyridin-2-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the isopentyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

5-Isopentylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cell signaling pathways, cytotoxicity, and potential therapeutic applications.

1. Cytotoxicity and Apoptosis Induction

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In particular, it has been shown to induce apoptosis through the activation of caspase pathways. For instance:

- Caspase Activation : The compound significantly increased the expression levels of caspases 8 and 9, which are critical mediators in the apoptosis pathway.

| Cell Line | Concentration (µM) | Caspase 8 Expression (Fold Change) | Caspase 9 Expression (Fold Change) |

|---|---|---|---|

| A549 | 62.5 | 8× | 23× |

| Jurkat | 25 | 3× | 15× |

This data suggests that the compound may be particularly effective against certain types of cancer cells, highlighting its potential as an anticancer agent.

2. Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of nitric oxide (NO) in activated macrophages, which is a critical mediator in inflammatory responses.

| Treatment Group | NO Production (µM) | % Inhibition |

|---|---|---|

| Control | 74.00 ± 3.30 | - |

| Compound (50 µM) | 53.30 ± 0.90 | 28% |

This inhibition suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Cancer Treatment : A clinical trial investigated a series of pyridine derivatives for their anticancer properties. The study found that compounds with similar structures to this compound exhibited significant tumor reduction in animal models.

- Case Study on Inflammation : Another study focused on the anti-inflammatory effects of pyridine-based compounds in models of rheumatoid arthritis. Results indicated substantial reductions in inflammatory markers when treated with these compounds.

The biological activity of this compound appears to involve multiple mechanisms:

- Signal Transduction Pathways : The compound modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through the MAPK pathway.

- Caspase Pathway Activation : By enhancing caspase activity, it promotes programmed cell death in malignant cells while sparing normal cells.

Properties

IUPAC Name |

5-(3-methylbutyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-8H,3-4H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTAJKBHHULAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.